N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, which is fused with a phenyl group and a methoxyphenylacetamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The final step usually involves the ring closure of the compound to form the benzimidazole core .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of advanced catalysts to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the benzimidazole core .
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and antiviral activities.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
Compared to other benzimidazole derivatives, N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE stands out due to its unique combination of a benzimidazole core with a methoxyphenylacetamide moiety. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O2/c1-28-18-13-11-16(12-14-18)15-21(27)26-22(17-7-3-2-4-8-17)23-24-19-9-5-6-10-20(19)25-23/h2-14,22H,15H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
DPMFPCONKDIGSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.